molecular formula C29H29N3O3S B3996994 3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B3996994
M. Wt: 499.6 g/mol
InChI Key: SPFZXYOEKKUHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a combination of indole, thiazolidine, and tetrahydroisoquinoline moieties, making it a molecule of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their ability to generate molecular diversity and complexity in a single step. The synthesis often starts with the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives, which are key intermediates in the process .

Industrial Production Methods

These methods are chosen for their efficiency, selectivity, and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the indole and thiazolidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the ethoxyphenyl and methyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neuroreceptors and enzymes, modulating their activity. This interaction can lead to neuroprotective effects and the reduction of neuroinflammation . The indole and thiazolidine rings contribute to the compound’s overall stability and bioactivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-Piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Uniqueness

Compared to these similar compounds, 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE stands out due to its spiro structure, which imparts unique chemical and biological properties. The combination of indole, thiazolidine, and tetrahydroisoquinoline moieties makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

1'-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(4-ethoxyphenyl)-5-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-3-35-24-14-12-23(13-15-24)32-27(33)20(2)36-29(32)25-10-6-7-11-26(25)31(28(29)34)19-30-17-16-21-8-4-5-9-22(21)18-30/h4-15,20H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFZXYOEKKUHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCC6=CC=CC=C6C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 2
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 4
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 5
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Reactant of Route 6
Reactant of Route 6
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

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